molecular formula C16H19N3O3 B2670604 N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034491-22-8

N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2670604
CAS No.: 2034491-22-8
M. Wt: 301.346
InChI Key: NXKBMJSOFYSIEP-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.346. The purity is usually 95%.
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Scientific Research Applications

Biosynthesis and Metabolic Pathways

Biosynthesis of N1-Methyl-4-Pyridone-3-Carboxamide N1-Methyl-4-pyridone-3-carboxamide, a metabolite of nicotinic acid and nicotinamide, is synthesized from N1-methylnicotinamide by an enzyme system in the liver. This process does not require molecular oxygen, as the oxygen atom introduced into the substrate is derived from water (Quinn & Greengard, 1966).

Chemical Synthesis and Derivatives

Chemoselective Reduction of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione The reduction of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione with sodium borohydride at different temperatures yields novel compounds, highlighting the chemical versatility and potential for derivative synthesis of nicotinamide-related structures (Goto, Saito, & Sato, 1987).

Corrosion Inhibition

Nicotinamide Derivatives as Corrosion Inhibitors A study on nicotinamide derivatives, including N-((1H-pyrrol-2-yl)methylene)nicotinamide, revealed their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. These findings suggest potential industrial applications in protecting metals from corrosion (Chakravarthy, Mohana, & Kumar, 2014).

Nutritional Biochemistry

Pyrroloquinoline Quinone as a Redox-Cofactor Research has identified pyrroloquinoline quinone (PQQ), related to nicotinamides, as an essential cofactor in redox reactions, suggesting its classification as a vitamin. This discovery highlights the biochemical significance of nicotinamide derivatives in mammalian nutrition and metabolism (Kasahara & Kato, 2003).

Molecular Studies and Inhibitor Discovery

Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) The discovery of bisubstrate NNMT inhibitors, which occupy both substrate and cofactor binding sites, provides insight into developing potent and selective inhibitors for therapeutic applications. This research underscores the potential of nicotinamide derivatives in drug discovery and development (Babault et al., 2018).

Properties

IUPAC Name

6-(oxolan-3-yloxy)-N-(2-pyrrol-1-ylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-16(17-6-9-19-7-1-2-8-19)13-3-4-15(18-11-13)22-14-5-10-21-12-14/h1-4,7-8,11,14H,5-6,9-10,12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKBMJSOFYSIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NCCN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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